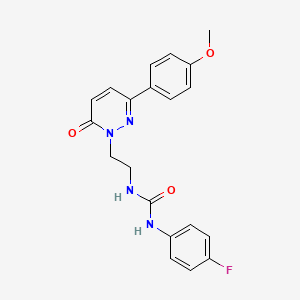

Furan-2-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

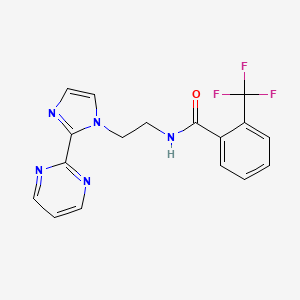

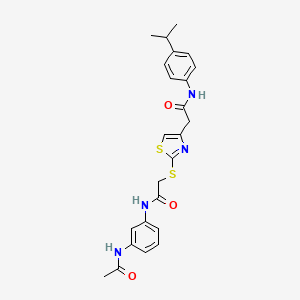

“Furan-2-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen . It also includes a thiazole ring, which is a similar 5-membered ring but contains a nitrogen and a sulfur . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various rings and functional groups. The furan ring, for example, is aromatic and might undergo electrophilic substitution reactions . The thiazole ring might also participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the compound’s polarity, the presence of hydrogen bonding capabilities, and the compound’s overall stability would all influence its properties .Scientific Research Applications

Synthesis and Chemical Characterization

Synthetic Methodology : Research has demonstrated innovative synthetic approaches utilizing furan derivatives. For instance, the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction has been employed for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, showcasing good yields, high selectivity, and efficiency in shorter reaction times (Reddy et al., 2012).

Analytical Method Development : A high-performance liquid chromatography-diode-array detection (HPLC-DAD) method has been developed and validated for the determination of piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, showcasing the method's sensitivity and selectivity for this class of compounds (Varynskyi et al., 2017).

Corrosion Inhibition

- Corrosion Prevention : Furan derivatives have been investigated for their effectiveness in preventing corrosion on mild steel in acidic media. Studies indicate that synthesized furan-based organic compounds act as efficient corrosion inhibitors, demonstrating significant protection and suggesting their potential utility in industrial applications (Singaravelu & Bhadusha, 2022).

Pharmacological Applications

Antimicrobial Activities : Azole derivatives starting from furan-2-carbohydrazide have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have displayed significant activity against tested microorganisms, indicating the potential for development into new antimicrobial agents (Başoğlu et al., 2013).

Enzymatic Studies : Furan derivatives have been utilized in studies exploring the enzymatic oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, showcasing an effective biocatalytic process for producing biobased platform chemicals, which are crucial for sustainable industrial chemistry (Dijkman, Groothuis, & Fraaije, 2014).

properties

IUPAC Name |

furan-2-yl-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c1-11-9-20-15(16-11)21-10-12-4-6-17(7-5-12)14(18)13-3-2-8-19-13/h2-3,8-9,12H,4-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFORNZAFOHKCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2839352.png)

![N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2839353.png)

![3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2839361.png)

![ethyl 1-(4-methoxyphenyl)-7a-morpholino-6-(4-nitrophenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B2839364.png)

![3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2839367.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2839368.png)